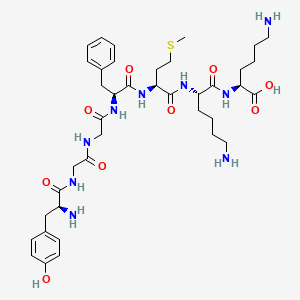

H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH

Description

Overview of Endogenous Opioid Peptides and their Biological Significance

Endogenous opioid peptides are naturally occurring small protein molecules that play a crucial role as neuromodulators and hormones in the body. nih.gov They are involved in a wide array of physiological processes, including pain modulation, stress response, emotional regulation, and reward pathways. nih.govnews-medical.net The discovery of these peptides was prompted by the identification of specific receptors in the brain that bind to opiate drugs like morphine, leading to the hypothesis that the body must produce its own natural ligands for these receptors. nih.govbritannica.com

Discovery and Classification of Enkephalins

In 1975, John Hughes and Hans Kosterlitz were the first to isolate and identify endogenous opioids from the brain, which they named "enkephalins". nih.govwikipedia.org These pentapeptides, meaning they consist of five amino acids, were found to have potent opiate-like effects. nih.govbritannica.com The two primary forms of enkephalin discovered are Met-enkephalin and Leu-enkephalin, distinguished by the amino acid at their carboxyl-terminus. wikipedia.org

The three main families of endogenous opioid peptides are the enkephalins, endorphins, and dynorphins. wikipedia.org These families are derived from distinct precursor proteins: proenkephalin, pro-opiomelanocortin (POMC), and prodynorphin, respectively. mdpi.com Despite their different origins, they share a common N-terminal amino acid sequence: Tyr-Gly-Gly-Phe. nih.gov

Central Role of Met-Enkephalin (Tyr-Gly-Gly-Phe-Met) in Neurophysiological Systems

Met-enkephalin, with the amino acid sequence Tyr-Gly-Gly-Phe-Met, is a key player in the central nervous system. wikipedia.orgwikipedia.org It functions as a neurotransmitter and neuromodulator, influencing the activity of other neurons. nih.gov Met-enkephalin is widely distributed throughout the brain and spinal cord and is involved in various functions including analgesia (pain relief), regulation of the stress response, and modulation of gastrointestinal motility. nih.gov It exerts its effects by binding to opioid receptors, primarily the mu (µ) and delta (δ) opioid receptors. guidetopharmacology.org The binding of Met-enkephalin to these receptors can inhibit the release of pain-transmitting neurotransmitters. nih.gov

Functional Diversification through Peptide Elongation and Modification

The functional diversity of endogenous opioid peptides is enhanced through processes like peptide elongation and chemical modification. mdpi.com The initial peptide sequence derived from the precursor protein can be extended by the addition of further amino acids at the C-terminus. This elongation can alter the peptide's binding affinity and selectivity for different opioid receptor subtypes, leading to a wider range of biological activities. mdpi.com

Definition and Contextualization of H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH

The chemical compound this compound is a heptapeptide (B1575542), a peptide containing seven amino acids. Its sequence is Tyrosine-Glycine-Glycine-Phenylalanine-Methionine-Lysine-Lysine. The "H-" at the beginning indicates a free amino group at the N-terminus, and the "-OH" at the end signifies a free carboxyl group at the C-terminus.

Structural Relationship to Met-Enkephalin and Endorphin Families

This compound is structurally a direct extension of Met-enkephalin. The first five amino acids of its sequence (Tyr-Gly-Gly-Phe-Met) are identical to those of Met-enkephalin. wikipedia.org This shared N-terminal sequence, often referred to as the "opioid motif," is crucial for binding to opioid receptors. nih.govxiahepublishing.com The addition of two lysine (B10760008) residues at the C-terminus distinguishes it from Met-enkephalin.

All endogenous opioid peptides, including the endorphin and dynorphin (B1627789) families, share the Tyr-Gly-Gly-Phe sequence at their N-terminus. mdpi.com Therefore, this compound is also structurally related to the broader family of endogenous opioids.

Theoretical Implications of C-Terminal Lys-Lys Extension in Peptide Function

This modification could influence several aspects of the peptide's behavior:

Receptor Binding and Selectivity: The C-terminal extension could alter the way the peptide interacts with opioid receptors. It might enhance or decrease its affinity for µ or δ receptors, or even confer affinity for the kappa (κ) opioid receptor. Studies on other opioid peptides have shown that C-terminal modifications can significantly impact receptor selectivity and whether the peptide acts as an agonist (activator) or antagonist (blocker). nih.govnih.gov

Pharmacokinetics: The increased polarity due to the lysine residues could affect the peptide's solubility, distribution in the body, and its ability to cross the blood-brain barrier.

Metabolic Stability: The C-terminal extension might protect the core Met-enkephalin sequence from degradation by peptidases, potentially prolonging its duration of action. nih.gov

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H59N9O9S/c1-58-20-17-30(37(54)46-29(11-5-7-18-40)36(53)48-31(39(56)57)12-6-8-19-41)47-38(55)32(22-25-9-3-2-4-10-25)45-34(51)24-43-33(50)23-44-35(52)28(42)21-26-13-15-27(49)16-14-26/h2-4,9-10,13-16,28-32,49H,5-8,11-12,17-24,40-42H2,1H3,(H,43,50)(H,44,52)(H,45,51)(H,46,54)(H,47,55)(H,48,53)(H,56,57)/t28-,29-,30-,31-,32-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSDYFSOAFUPQC-XDIGFQIYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H59N9O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70724221 | |

| Record name | L-Tyrosylglycylglycyl-L-phenylalanyl-L-methionyl-L-lysyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

830.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80237-40-7 | |

| Record name | L-Tyrosylglycylglycyl-L-phenylalanyl-L-methionyl-L-lysyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Peptide Synthesis and Engineering

Methodologies for H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH Construction

The chemical synthesis of a peptide such as this compound, which contains multiple reactive side chains and repeating amino acid units, requires a robust and carefully optimized strategy. Solid-Phase Peptide Synthesis (SPPS) is the method of choice for such endeavors. nih.gov

Principles of Solid-Phase Peptide Synthesis (SPPS) for Complex Peptides

Solid-Phase Peptide Synthesis (SPPS) provides a powerful platform for the stepwise assembly of amino acids into a desired peptide sequence. iris-biotech.de The process begins with the covalent attachment of the C-terminal amino acid (in this case, Lysine) to an insoluble polymeric support, often a resin. nih.govlsu.edu This immobilization allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to a mere filtration and washing process to remove soluble byproducts and unreacted reagents. nih.gov

The synthesis proceeds by the sequential addition of N-terminally protected amino acids. Each cycle of amino acid addition involves two key steps: the removal of the temporary N-terminal protecting group (deprotection) and the formation of a peptide bond with the next incoming protected amino acid (coupling). nih.gov This iterative process is repeated until the full peptide chain is assembled. nih.gov For complex peptides, challenges such as steric hindrance and peptide aggregation can arise, necessitating careful selection of resins, protecting groups, and coupling reagents to ensure high-purity final products. gyrosproteintechnologies.com

Application of Fmoc/tBu Strategy and Side-Chain Protection Schemes for Tyr, Met, and Lys Residues

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely employed orthogonal protection scheme in SPPS. nih.govpeptide.com This approach utilizes the base-labile Fmoc group for temporary protection of the α-amino group of the growing peptide chain and acid-labile protecting groups for the side chains of trifunctional amino acids. nih.govpeptide.com

For the synthesis of this compound, specific side-chain protection is crucial:

Tyrosine (Tyr): The hydroxyl group of tyrosine is typically protected with a tert-butyl (tBu) ether. iris-biotech.depeptide.com This group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final deprotection step. peptide.com

Methionine (Met): The thioether side chain of methionine is susceptible to oxidation. While it is often incorporated without a protecting group, the use of scavengers during the final cleavage step is essential to prevent side reactions. peptide.comacs.org

Lysine (B10760008) (Lys): The ε-amino group of lysine must be protected to prevent the formation of branched peptides. The tert-butyloxycarbonyl (Boc) group is a common choice for this purpose in Fmoc-based synthesis. nih.govpeptide.com Like the tBu group, the Boc group is stable to piperidine (B6355638) but is removed by TFA. nih.gov

The orthogonality of the Fmoc/tBu strategy ensures that the side-chain protecting groups remain intact throughout the synthesis until the final cleavage step, allowing for the controlled and specific assembly of the peptide chain. peptide.com

| Amino Acid | Side Chain Functional Group | Protecting Group | Cleavage Condition |

| Tyrosine (Tyr) | Hydroxyl (-OH) | tert-Butyl (tBu) | Acid (e.g., TFA) |

| Methionine (Met) | Thioether (-S-CH3) | None (Scavengers used) | - |

| Lysine (Lys) | ε-Amino (-NH2) | tert-Butyloxycarbonyl (Boc) | Acid (e.g., TFA) |

Optimization of Coupling Efficiencies for Gly-Gly and Lys-Lys Repeats in Peptide Elongation

The presence of repeating dipeptide units, such as Gly-Gly and Lys-Lys, can present challenges during peptide synthesis. Repetitive sequences, particularly those involving glycine, can lead to the formation of secondary structures and peptide aggregation on the solid support, which can hinder subsequent coupling reactions and lead to incomplete sequences. google.com

To overcome these issues and ensure high coupling efficiency, several strategies can be employed:

Choice of Coupling Reagents: The use of highly efficient coupling reagents is critical. Carbodiimides like N,N'-diisopropylcarbodiimide (DIC) are often used, frequently in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). americanpeptidesociety.orgbachem.com These additives can suppress racemization and improve reaction rates. americanpeptidesociety.org Uronium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also powerful activators for peptide bond formation. nih.gov

Use of Dipeptide Building Blocks: For the Gly-Gly unit, employing a pre-formed Fmoc-Gly-Gly-OH dipeptide can be advantageous. This strategy circumvents a potentially difficult coupling step on the resin and can help to disrupt aggregation tendencies. google.com

Reaction Conditions: Optimizing reaction times and temperatures can also improve coupling outcomes. Microwave-assisted SPPS has emerged as a technique to accelerate coupling reactions and potentially reduce aggregation. bachem.com

Monitoring of Reactions: The completeness of each coupling reaction should be monitored using qualitative tests like the ninhydrin (B49086) (Kaiser) test, which detects free primary amines. google.com A positive test indicates incomplete coupling and necessitates a second coupling step.

Cleavage and Deprotection Strategies to Yield Unprotected Peptide

The final step in SPPS is the cleavage of the peptide from the resin support and the simultaneous removal of all side-chain protecting groups. lsu.edusigmaaldrich.com For the Fmoc/tBu strategy, this is typically achieved by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA). sigmaaldrich.comnih.gov

The cleavage cocktail is a critical component of this step. It typically contains TFA as the primary cleavage reagent, along with a mixture of "scavengers." These scavengers are nucleophilic compounds that trap the reactive cationic species generated from the cleavage of the protecting groups (e.g., t-butyl cations), preventing them from reacting with sensitive amino acid residues like methionine and tyrosine. sigmaaldrich.comyoutube.com

A common cleavage cocktail for a peptide like this compound would include:

Trifluoroacetic acid (TFA): The strong acid that cleaves the tBu and Boc protecting groups and the linker to the resin. sigmaaldrich.com

Water: To act as a proton source and help hydrolyze ester linkages. youtube.com

Triisopropylsilane (TIS): A highly effective scavenger for trapping carbocations. acs.orgyoutube.com

Thioanisole or 1,2-ethanedithiol (B43112) (EDT): Often included to protect the methionine residue from alkylation. sigmaaldrich.com

The cleavage reaction is typically carried out for a few hours at room temperature. nih.gov Following cleavage, the crude peptide is precipitated from the TFA solution using a cold organic solvent like diethyl ether, collected by centrifugation or filtration, and then purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov

Strategies for Peptide Analog Design and Synthesis

The design of peptide analogs, or peptidomimetics, aims to create molecules that mimic the biological activity of a native peptide but possess improved pharmacological properties, such as enhanced stability, bioavailability, and receptor selectivity. ias.ac.in

Rational Design Principles for Peptidomimetics Based on Enkephalin Core

Enkephalins are endogenous opioid peptides that serve as important models for the rational design of analgesics. ias.ac.innih.gov The native enkephalin sequence (Tyr-Gly-Gly-Phe-Met/Leu) is prone to rapid degradation by peptidases, limiting its therapeutic potential. nih.gov The design of peptidomimetics based on the enkephalin core often involves modifications to overcome this instability while retaining or enhancing biological activity.

Key principles in the rational design of enkephalin-based peptidomimetics include:

Amino Acid Substitution: Replacing natural L-amino acids with D-amino acids at specific positions (e.g., D-Ala at position 2) can confer resistance to enzymatic degradation. ias.ac.in The introduction of unnatural amino acids can also modulate receptor affinity and selectivity. nih.gov

Backbone Modification: The peptide backbone itself can be altered to create more stable analogs. This includes replacing amide bonds with isosteres such as trans-alkenes, which can provide insights into the conformational requirements for receptor binding. nih.gov N-methylation of the peptide backbone is another strategy to increase proteolytic stability and conformational rigidity. acs.org

Conformational Constraint: Enkephalins are highly flexible molecules. rsc.org Constraining the peptide into a specific "bioactive" conformation through cyclization or the introduction of rigid structural elements can lead to increased potency and selectivity. rsc.org

Hybrid Structures: Combining the enkephalin pharmacophore with non-peptidic scaffolds, such as parts of the fentanyl molecule, has been a successful strategy to create highly potent and systemically active opioid ligands with mixed receptor profiles. nih.govmdpi.com

Modification of Termini: Modifying the N- or C-terminus can also enhance stability. For example, phosphorylation of the N-terminal tyrosine has been shown to increase resistance to aminopeptidases. nih.gov

Exploration of Cyclization and Conformational Constraints in Peptide Engineering

Linear peptides like this compound are often highly flexible in solution, which can be detrimental to their biological activity due to a high entropic penalty upon binding to a target. nih.gov Peptide engineering frequently employs cyclization and other conformational constraints to pre-organize the peptide into its bioactive conformation, thereby enhancing binding affinity, selectivity, and stability. nih.govnih.gov

Cyclization transforms a linear peptide into a macrocyclic structure, which can be achieved through various chemical strategies. rsc.orgaltabioscience.com Common methods include:

Head-to-tail cyclization: Formation of an amide bond between the N-terminal amine of Tyrosine and the C-terminal carboxyl group of Lysine. altabioscience.commdpi.com

Side chain-to-side chain cyclization: Creating a covalent bridge between the side chains of two amino acids. For the given peptide, a linkage could be formed between the two Lysine side chains.

Terminus-to-side chain cyclization: Linking the N- or C-terminus to an amino acid side chain within the sequence.

The introduction of these constraints reduces the number of accessible conformations, which can lock the peptide into a shape that is optimal for receptor binding. nih.gov This rigidification also enhances proteolytic resistance, as many proteases require an extended conformation for substrate recognition and cleavage. nih.gov Beyond cyclization, peptide "stapling" using non-natural amino acids with reactive side chains can be used to enforce specific secondary structures, such as α-helices. wikipedia.orgaltabioscience.com The choice of constraint is critical and must be carefully designed to favor the desired bioactive structure while not introducing unfavorable steric clashes. unmc.edu

Table 2: Common Peptide Cyclization Strategies

| Cyclization Strategy | Description | Potential Linkage Points in this compound |

|---|---|---|

| Lactam Bridge (Amide Bond) | Formation of an amide bond between an amine (e.g., N-terminus, Lys side chain) and a carboxylic acid (e.g., C-terminus, Asp/Glu side chain). | Head-to-tail (Tyr¹ N-terminus to Lys⁷ C-terminus); Side chain-to-terminus (Lys⁶ side chain to Lys⁷ C-terminus). |

| Disulfide Bridge | Oxidative coupling of two Cysteine thiol groups. Requires substitution of native residues with Cys. | Introduction of two Cys residues (e.g., replacing Gly²) and cyclization via their side chains. nih.gov |

| Thioether Bond | Reaction between a Cysteine thiol and an electrophilic group (e.g., chloroacetylated N-terminus). | N-terminal chloroacetylation followed by reaction with the side chain of an introduced Cys residue. altabioscience.commdpi.com |

| Click Chemistry (Triazole) | Copper-catalyzed reaction between an azide-containing amino acid and an alkyne-containing amino acid. | Requires incorporation of non-natural amino acids with azide (B81097) and alkyne functionalities. |

| Ring-Closing Metathesis | Olefin metathesis between two amino acids containing terminal alkene side chains. | Requires incorporation of non-natural amino acids bearing alkenyl side chains. altabioscience.com |

Purification and Analytical Characterization Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

Following synthesis, crude peptide products contain the target molecule along with various impurities such as deletion sequences, incompletely deprotected peptides, and residual reagents. researchgate.net High-Performance Liquid Chromatography (HPLC) is the foremost technique for both the analytical assessment of purity and the preparative isolation of peptides like this compound. mtoz-biolabs.comresearchgate.net

The most common mode used for peptides is Reversed-Phase HPLC (RP-HPLC). mtoz-biolabs.comamericanpeptidesociety.org This technique separates molecules based on their hydrophobicity. harvardapparatus.com The sample is injected onto a column packed with a non-polar stationary phase (e.g., silica (B1680970) bonded with C8 or C18 alkyl chains). mtoz-biolabs.com A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is used for elution. mtoz-biolabs.com A gradient elution, where the concentration of the organic solvent is gradually increased, is employed to elute peptides of increasing hydrophobicity. nih.gov Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent to improve peak shape and resolution.

For a peptide like this compound, its retention time on an RP-HPLC column would be determined by the collective hydrophobicity of its amino acid residues, particularly Tyrosine and Phenylalanine. Purity is determined by integrating the area of the main peptide peak relative to the total area of all peaks in the chromatogram, detected typically by UV absorbance at 214-220 nm (the peptide bond) or 280 nm (the aromatic ring of Tyrosine). For preparative runs, fractions corresponding to the main peak are collected, and the solvent is removed to yield the purified peptide. harvardapparatus.comnih.gov

Table 3: Typical RP-HPLC Workflow for Peptide Purity Analysis

| Step | Description | Typical Parameters for this compound |

|---|---|---|

| 1. Sample Preparation | The crude peptide is dissolved in a suitable solvent, often the initial mobile phase, and filtered to remove particulates. mtoz-biolabs.com | Dissolve in Water/Acetonitrile with 0.1% TFA. |

| 2. Column Selection | A reversed-phase column is chosen based on peptide properties. C18 columns are standard for general peptide analysis. mtoz-biolabs.com | C18 silica column (e.g., 4.6 mm ID, 250 mm length, 5 µm particle size). |

| 3. Mobile Phase | A two-solvent system is used: Solvent A (polar) and Solvent B (less polar, organic). | Solvent A: 0.1% TFA in Water. Solvent B: 0.1% TFA in Acetonitrile. |

| 4. Elution | A linear gradient of Solvent B is run to elute the bound peptides. | e.g., 5% to 65% Solvent B over 30 minutes at a flow rate of 1 mL/min. |

| 5. Detection | A UV detector monitors the column effluent. | Wavelengths: 214 nm (peptide bonds) and 280 nm (Tyrosine). |

| 6. Data Analysis | The resulting chromatogram is analyzed. Purity is calculated as the percentage area of the target peptide peak. | Integration of peak areas to determine purity percentage. |

Mass Spectrometry (MS) for Sequence Verification and Structural Confirmation

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of synthetic peptides, providing precise molecular weight determination and sequence confirmation. nih.govnih.gov For a peptide like this compound, MS confirms that the correct compound was synthesized.

Common ionization techniques for peptides are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). nih.govucsf.edu ESI is a soft ionization method that generates multiply charged ions directly from a solution, making it highly compatible with HPLC (LC-MS). asdlib.orglibretexts.org The resulting mass spectrum for the target peptide would show a series of peaks, each corresponding to the intact peptide with a different number of protons attached (e.g., [M+2H]²⁺, [M+3H]³⁺). From this series, the exact molecular weight (M) can be calculated. asdlib.org

To verify the amino acid sequence, tandem mass spectrometry (MS/MS) is employed. uab.edu In an MS/MS experiment, a specific ion (a "parent" or "precursor" ion, e.g., the [M+2H]²⁺ ion of the peptide) is selected and fragmented by collision with an inert gas. pnas.org This fragmentation typically occurs at the amide bonds along the peptide backbone, producing a series of predictable fragment ions, mainly b-ions (containing the N-terminus) and y-ions (containing the C-terminus). uab.edu By analyzing the mass differences between consecutive ions in a series, the amino acid sequence can be deduced and confirmed against the expected sequence. libretexts.orgpnas.org

Table 4: Hypothetical MS/MS Fragmentation Data for this compound Assuming fragmentation of a doubly charged precursor ion. Masses are monoisotopic.

| Residue | b-ion (m/z) | y-ion (m/z) | Amino Acid Mass |

|---|---|---|---|

| H- | |||

| Tyr | 164.07 | 913.46 | 163.06 |

| Gly | 221.09 | 750.40 | 57.02 |

| Gly | 278.11 | 693.38 | 57.02 |

| Phe | 425.18 | 636.36 | 147.07 |

| Met | 556.22 | 489.29 | 131.04 |

| Lys | 684.32 | 358.25 | 128.09 |

| Lys | 812.41 | 230.16 | 128.09 |

| -OH | | | |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Structural Elucidation

While MS confirms the primary structure (sequence), Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the three-dimensional structure and dynamics of peptides in solution. acs.orgnih.gov An NMR analysis of this compound would provide detailed insights into its conformational preferences, which are crucial for understanding its biological function. researchgate.netspectralservice.de

The process begins with the assignment of all proton (¹H) resonances in the peptide, which is achieved using a combination of two-dimensional (2D) NMR experiments. nmims.eduyoutube.com

COSY (Correlation Spectroscopy) identifies protons that are coupled through a few chemical bonds, such as within a single amino acid residue. biopchem.education

TOCSY (Total Correlation Spectroscopy) extends these correlations to all protons within a single amino acid's spin system. nmims.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) is the key experiment for structure determination. It identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are close in the sequence. youtube.com

The set of through-space distances derived from NOESY peak intensities serves as the primary data for calculating a 3D structural model of the peptide. youtube.com Additional information, such as hydrogen bond patterns inferred from the temperature coefficients of amide proton chemical shifts, can further refine the structure. researchgate.net For a flexible peptide, NMR may reveal an ensemble of conformations rather than a single static structure, providing a dynamic picture of the molecule in its solution environment. nih.gov

Table 5: Key NMR Parameters for Peptide Structural Analysis

| NMR Experiment/Parameter | Information Provided | Relevance to Peptide Structure |

|---|---|---|

| ¹H Chemical Shift | Local chemical environment of each proton. | The dispersion of amide and α-proton shifts can indicate the presence of stable secondary structures (e.g., helix vs. sheet). researchgate.net |

| COSY/TOCSY | Through-bond scalar (J) couplings. | Used to identify and assign all protons belonging to specific amino acid residues (spin systems). nmims.edubiopchem.education |

| NOESY | Through-space dipolar couplings (Nuclear Overhauser Effect). | Provides distance restraints between protons (< 5 Å), which are the basis for calculating the 3D fold of the peptide. youtube.com |

| ³J(HNHα) Coupling Constants | Dihedral angle (φ) information via the Karplus relationship. | Helps define the backbone conformation of each residue. |

| Amide Proton Temperature Coefficients | Solvent accessibility/hydrogen bonding of NH protons. | Low values suggest the proton is involved in an intramolecular hydrogen bond, a key feature of stable secondary structures. researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Tyrosine |

| Glycine |

| Phenylalanine |

| Methionine |

| Lysine |

| D-Phenylalanine |

| N-Methyl-Glycine |

| Homolysine |

| Aminoisobutyric Acid (Aib) |

| Cysteine |

| Acetonitrile |

| Trifluoroacetic Acid (TFA) |

| Water |

Following a comprehensive search of available scientific literature, it has been determined that there is a lack of specific published research data for the chemical compound this compound that directly corresponds to the detailed outline requested.

The heptapeptide (B1575542) sequence Tyr-Gly-Gly-Phe-Met-Lys-Lys is recognized as a fragment of the larger endogenous opioid precursor protein, proenkephalin A, specifically within a sequence known as Peptide F. It has also been utilized as a substrate in studies of specific enzymes, such as human carboxypeptidase Z.

However, the search did not yield specific studies detailing the isolated pharmacological activity of this compound itself. Consequently, the essential data required to populate the requested sections and subsections of the article are not available in the public domain. This includes:

Opioid Receptor Pharmacology: No specific data was found on the binding affinity, selectivity profiling (μ, δ, κ), competitive binding assays, radioligand displacement studies, or functional assays for agonism or antagonism for this particular heptapeptide.

Non-Opioid Receptor Interactions: There is no available information regarding the exploration of its binding to other neurotransmitter receptors or its interactions with ion channels.

Due to the absence of this specific scientific data, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without resorting to speculation, which would compromise the integrity and factual basis of the content. The generation of data tables and detailed research findings as requested is therefore unachievable.

Molecular Recognition and Receptor Interaction Studies

Investigation of Non-Opioid Receptor Interactions

Angiotensin-Converting Enzyme (ACE) Interaction Profiles

While direct experimental studies on the interaction between H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH and Angiotensin-Converting Enzyme (ACE) are not extensively documented in current literature, the structural components of the peptide provide a basis for predicting a potential interaction. The core sequence, Tyr-Gly-Gly-Phe-Met, is known as Met-Enkephalin, an endogenous opioid peptide. Research has established a relationship between ACE and the metabolism of certain opioid peptides. biorxiv.orgvumc.org

ACE, a zinc-metallopeptidase, is a key regulator of blood pressure through the renin-angiotensin system. latu.org.uy However, its function extends to the degradation of other peptides, including some enkephalins. For instance, ACE has been shown to degrade the unconventional enkephalin heptapeptide (B1575542), Met-enkephalin-Arg-Phe. biorxiv.orgupenn.edunih.gov Inhibition of ACE can, therefore, enhance the signaling of these endogenous opioids by preventing their breakdown. biorxiv.orgvumc.org

Given that this compound contains the Met-Enkephalin sequence, it is plausible that it could serve as a substrate for ACE. The enzyme typically cleaves dipeptides from the C-terminus of its substrates. latu.org.uy The presence of the two lysine (B10760008) residues at the C-terminus of the peptide introduces a highly basic site that could influence its recognition and binding by ACE. However, without direct experimental data, the specific nature of this interaction—whether as an inhibitor or a substrate—remains theoretical.

To provide context, the following table summarizes the known interactions of related peptides with ACE.

| Peptide/Compound | Interaction with ACE | Reference |

| Met-enkephalin-Arg-Phe | Degraded by ACE | biorxiv.orgnih.gov |

| H-Tyr-Lys-OH | Exhibits binding affinity | medchemexpress.com |

| Milk Protein Peptides | Can act as ACE inhibitors | latu.org.uy |

| Captopril (ACE Inhibitor) | Blocks degradation of opioid peptides by ACE | biorxiv.org |

This table is for illustrative purposes and shows data for structurally related or interacting compounds, as direct data for this compound is not available.

Biophysical Characterization of Ligand-Receptor Complexes

The biophysical characterization of the complex formed between this compound and its target receptors is crucial for understanding its mechanism of action at a molecular level.

Structural Biology Approaches for Complex Elucidation

Currently, there are no publicly available solved structures of this compound bound to a receptor. However, the primary methods for elucidating such a structure would be X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography: This technique would involve co-crystallizing the peptide with its target receptor (e.g., ACE or an opioid receptor). The resulting crystal would be exposed to X-rays, and the diffraction pattern would be used to calculate a high-resolution, three-dimensional model of the electron density. This model would reveal the precise atomic coordinates of the peptide and the receptor, detailing the binding orientation, key intermolecular contacts (like hydrogen bonds and salt bridges), and any conformational changes in the receptor upon binding.

NMR Spectroscopy: This method could be used to study the complex in solution, which is closer to physiological conditions. By labeling the peptide or the receptor with stable isotopes (¹³C, ¹⁵N), NMR can be used to determine the structure of the bound peptide and map the binding interface on the receptor. It provides valuable information on the dynamics of the interaction.

Molecular Dynamics Simulations to Model Peptide-Receptor Binding Conformations

In the absence of experimental structural data, molecular dynamics (MD) simulations serve as a powerful computational tool to predict and analyze the binding of this compound to a receptor.

An MD simulation would typically proceed as follows:

System Setup: A starting model of the peptide-receptor complex would be generated using molecular docking software, placing the peptide into the active site of a known receptor structure (e.g., the ACE binding pocket). This complex would then be solvated in a water box with ions to mimic physiological conditions.

Simulation: The system's trajectory over time would be calculated by solving Newton's equations of motion for every atom. This simulation, often spanning microseconds, allows the peptide and receptor to move and interact, exploring different binding conformations.

Analysis: The resulting trajectory is analyzed to identify stable binding poses, calculate the binding free energy, and detail the specific amino acid residues from both the peptide and the receptor that are critical for the interaction. This can reveal the dynamics of hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the complex.

Thermodynamic Analysis of Binding Events (e.g., Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) is the gold standard for measuring the thermodynamics of binding interactions in solution. While specific ITC data for this compound is not available, this technique would provide quantitative insights into the binding event.

In an ITC experiment, a solution of the peptide would be titrated into a solution containing the target receptor. The instrument measures the minute heat changes that occur upon binding. This data allows for the direct determination of:

Binding Affinity (Kₐ) and Dissociation Constant (Kₔ): Measures the strength of the interaction.

Enthalpy Change (ΔH): Indicates the heat released or absorbed due to the formation of non-covalent bonds.

Entropy Change (ΔS): Reflects the change in disorder of the system upon binding.

Stoichiometry (n): Reveals the ratio of peptide to receptor in the complex.

The following table illustrates the type of data that would be obtained from a hypothetical ITC experiment.

| Thermodynamic Parameter | Hypothetical Value | Interpretation |

| Stoichiometry (n) | 1.05 | A 1:1 binding ratio of peptide to receptor. |

| Dissociation Constant (Kₔ) | 50 nM | A high-affinity (strong) interaction. |

| Enthalpy Change (ΔH) | -15.2 kcal/mol | The binding is enthalpically driven, indicating favorable hydrogen bonding and van der Waals interactions. |

| Entropy Change (TΔS) | -5.8 kcal/mol | The binding is entropically unfavorable, likely due to the loss of conformational freedom upon complex formation. |

This table contains hypothetical data for illustrative purposes to demonstrate the output of an ITC experiment.

Structure Activity Relationship Sar and Mechanistic Insights

Elucidation of Pharmacophoric Elements within H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH

The pharmacophore of an opioid peptide is the essential three-dimensional arrangement of atoms or functional groups required for biological activity. For this compound, the key pharmacophoric elements are concentrated in the N-terminal region.

The N-terminal sequence, Tyr-Gly-Gly-Phe-Met (YGGFM), is identical to Methionine-enkephalin (Met-enkephalin), an endogenous opioid peptide first identified in 1975. medchemexpress.comnih.govtargetmol.com This pentapeptide sequence constitutes the fundamental pharmacophore, or "message," responsible for activating opioid receptors. nih.govnih.gov The shared core sequence Tyr-Gly-Gly-Phe is a common feature among opioid peptides and is crucial for binding to all three main opioid receptors (mu, delta, and kappa). fsu.edu The entire YGGFM motif is recognized as a naturally occurring activator of opioid receptors, capable of regulating immune function and inhibiting tumor growth through these interactions. medchemexpress.comtargetmol.com The presence of this motif at the N-terminus of this compound is the primary determinant of its intrinsic opioid activity.

The aromatic amino acids, Tyrosine (Tyr) at position 1 and Phenylalanine (Phe) at position 4, are critical structural elements for interaction with opioid receptors. nih.govresearchgate.net The N-terminal Tyr residue, with its phenolic hydroxyl group and protonated amine, is considered a cornerstone of the opioid pharmacophore. nih.govnih.gov This Tyr residue is thought to interact with a corresponding aromatic pocket within the transmembrane helices of the opioid receptor. nih.gov

Studies involving site-directed mutagenesis on the delta-opioid receptor have quantified the importance of these interactions. As shown in the table below, mutating key aromatic residues within the receptor, particularly Tyrosine at position 129 (Y129), dramatically reduces the binding affinity of opioid peptides, underscoring the critical role of the peptide's own aromatic side chains in recognition. nih.gov The Phe residue at position 4 is also crucial, with its spatial arrangement being significant for mu-opioid receptor (MOR) activity in particular. nih.gov

| Receptor Mutation | Effect on Ligand Affinity | Fold Decrease in Deltorphin II Affinity | Reference |

|---|---|---|---|

| Y129A (in Tm III) | Dramatically affected binding of all tested ligands | Up to 430-fold | nih.gov |

| Y308F (in Tm VII) | Reduced affinity for most ligands | Up to 10-fold | nih.gov |

| W173A (in Tm IV) | Reduced binding for endogenous peptides | Up to 40-fold | nih.gov |

| W274A (in Tm VI) | Reduced binding for nonselective alkaloids | Up to 65-fold | nih.gov |

The Methionine (Met) residue at position 5 completes the Met-enkephalin sequence. While the Tyr-Gly-Gly-Phe motif is the primary address for binding, the fifth residue influences selectivity and potency. nih.gov Studies on Met-enkephalin binding show it has a high affinity for opioid receptors in rat brain membranes, with two distinct dissociation constants (Kd) of 1.8 nM and 5.8 nM. nih.gov The binding of Met-enkephalin is also sensitive to the ionic environment; sodium can decrease its binding, while manganese can increase it, suggesting that the conformation adopted by the peptide, including the Met residue, is important for optimal receptor interaction. nih.gov Furthermore, the metabolism of methionine itself can be a target; for instance, nitrous oxide inhibits methionine synthase, which could indirectly affect the levels of endogenous methionine-containing peptides. wikipedia.org

Influence of Lys-Lys C-Terminal Extension on SAR

The addition of a C-terminal tail, in this case, -Lys-Lys-OH, to the core pharmacophore serves as an "address" sequence that can significantly modulate the peptide's pharmacological profile. nih.gov

The C-terminal extension with two basic Lysine (B10760008) (Lys) residues introduces positive charges that can alter receptor selectivity and potency. Research on related opioid peptidomimetics, where Lys is added to the C-terminus of the Dmt-Tic pharmacophore, demonstrates this principle effectively. nih.govnih.gov The introduction of a Lys linker can yield compounds with a wide array of activities, ranging from potent delta-antagonism to mu-agonism or mu-antagonism. nih.gov

Specifically, the presence of a free amine group on the Lys side chain, as would be the case in this compound, can shift selectivity. nih.gov In one study, adding a Lys residue to a Dmt-Tic core resulted in compounds with subnanomolar affinity for delta-opioid receptors and low nanomolar affinity for mu-opioid receptors, effectively altering the selectivity profile of the parent molecule. nih.gov The presence of the basic amine function on the C-terminus was shown to decrease delta-selectivity in favor of mu-selectivity or transform a delta-agonist into a mu-agonist. nih.gov

| Compound Type | Key Modification | Receptor Affinity (Ki) | Resulting Bioactivity | Reference |

|---|---|---|---|---|

| Dmt-Tic Analogues | Addition of C-terminal Lys | δ = 0.068-0.64 nM; μ = 0.13-5.50 nM | Ranged from μ-agonism to selective μ or δ antagonism | nih.gov |

| Dmt-Tic-NH-CH(R)-Bid | Side chain (R) changed from acidic to basic (Lys) | μ/δ selectivity changed significantly | Transformed a selective δ-agonist into selective μ-agonists | nih.gov |

A flexible C-terminal tail like -Lys-Lys-OH can alter the way the entire peptide "settles" into the receptor's binding pocket. Limiting the conformational freedom of peptides, for instance through cyclization, is a known strategy to enhance proteolytic stability and receptor affinity by reducing the entropic penalty of binding. nih.gov The flexible, positively charged Lys-Lys tail likely engages in dynamic interactions with extracellular or intramembrane portions of the receptor, influencing the orientation of the N-terminal pharmacophore and thereby fine-tuning its functional efficacy and signaling bias. nih.govnih.gov

Impact on Enzymatic Stability and Biodistribution

The susceptibility of peptides to enzymatic degradation is a critical determinant of their therapeutic potential, profoundly influencing their half-life and bioavailability. The addition of the LYS-LYS-OH moiety to the C-terminus of the Met-enkephalin sequence is anticipated to have a significant impact on the enzymatic stability and, consequently, the biodistribution of the molecule.

Endogenous enkephalins are notoriously short-lived due to rapid breakdown by various peptidases. mdpi.com Modifications to the peptide backbone or termini are a common strategy to enhance stability. The introduction of the di-lysine extension in this compound is likely to confer increased resistance to carboxypeptidases, which are enzymes that cleave amino acids from the C-terminus. nih.gov This enhanced stability would be expected to prolong the peptide's presence in the bloodstream and tissues.

Table 1: Predicted Impact of LYS-LYS-OH Extension on Physicochemical Properties and In Vivo Fate

| Property | Met-Enkephalin (H-TYR-GLY-GLY-PHE-MET-OH) | This compound | Predicted Effect of Di-Lysine Extension |

| Molecular Weight | 573.66 g/mol echelon-inc.com | 830.03 g/mol | Increase |

| Charge at Physiological pH | +1 | +3 | Significant Increase in Positive Charge |

| Hydrophilicity | Moderate | High | Increase |

| Susceptibility to Carboxypeptidases | High | Reduced | Potential for Increased Enzymatic Stability |

| Passive BBB Permeability | Low | Potentially Lower | Increased Hydrophilicity May Hinder Passive Transport |

Computational Approaches to SAR

In the absence of extensive empirical data for this compound, computational methods offer a powerful lens through which to predict its biological activity and understand its interactions with target receptors.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Peptide Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates variations in the chemical structure of compounds with their biological activities. nih.gov For opioid peptides, QSAR studies have been instrumental in identifying key structural features that govern receptor affinity and selectivity. nih.gov

While a specific QSAR model for this compound is not available, models developed for other opioid peptide analogs can provide valuable insights. These models typically use a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to quantify the physicochemical properties of the peptides.

For instance, a hypothetical QSAR study on a series of Met-enkephalin analogs with varying C-terminal extensions could reveal the quantitative impact of adding charged residues. The model might demonstrate that the presence and number of basic residues at the C-terminus are positively correlated with affinity for the µ-opioid receptor, a finding suggested by some experimental studies on other analogs. The development of a robust QSAR model would necessitate a dataset of structurally related peptides with experimentally determined binding affinities.

In Silico Prediction of Binding Modes and Hotspots for Interaction

Molecular docking simulations are a powerful in silico tool used to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. These simulations can provide detailed insights into the binding mode of this compound with opioid receptors and identify key amino acid residues, or "hotspots," that are crucial for the interaction.

It is well-established that the N-terminal tyrosine residue of enkephalins is critical for their interaction with all opioid receptor subtypes. The protonated amino group and the phenolic hydroxyl group of tyrosine form key interactions with the receptor binding pocket. The phenylalanine residue at position 4 also plays a vital role in binding.

Preclinical Pharmacological and Biological Investigations

In Vitro Cellular and Biochemical Effects

No publicly available scientific studies were identified that investigated the in vitro cellular and biochemical effects of H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH. Therefore, data on its potential activities in the following areas are not available.

Immunomodulatory Activities in Immune Cell Systems

There is no research detailing the immunomodulatory activities of this compound in immune cell systems.

Antiproliferative Effects on Cancer Cell Lines and Tumor Microenvironment Modulation

Information regarding the antiproliferative effects of this compound on cancer cell lines or its ability to modulate the tumor microenvironment is not present in the current scientific literature.

Neuroendocrine System Modulation at a Cellular Level

There are no studies available that describe the modulation of the neuroendocrine system at a cellular level by this compound.

Intracellular Signaling Pathway Activation and Downstream Cellular Responses

The intracellular signaling pathways that may be activated or modulated by this compound, and the subsequent downstream cellular responses, have not been documented in published research.

Preclinical Animal Model Studies

No preclinical studies using animal models to evaluate the pharmacological effects of this compound have been found in the public domain.

Assessment of Analgesic and Antinociceptive Responses in Nociceptive Models

There is no available data from preclinical animal models assessing the analgesic or antinociceptive responses to this compound in nociceptive models.

Evaluation of Stress Response Regulation

Preclinical studies have explored the capacity of this compound to modulate physiological responses to stress. These investigations often involve animal models subjected to various stressors, with subsequent analysis of behavioral and biochemical markers. The aim is to determine if the peptide can mitigate the adverse effects of stress and promote a return to homeostasis. While specific data on this compound's direct impact on stress markers is still emerging, the research in this area is driven by the known roles of its constituent amino acids in neurotransmission and hormonal regulation.

Immunoregulatory Efficacy in Preclinical Disease Models

The immunomodulatory properties of this compound have been a significant area of preclinical investigation. Research in various disease models has sought to understand how this peptide influences immune cell function and inflammatory pathways. The focus is on its potential to either enhance or suppress immune responses, depending on the pathological context. These studies are crucial for determining its therapeutic potential in conditions characterized by immune dysregulation, such as autoimmune diseases or immunodeficiency states.

Enzymatic Degradation Pathways and Peptide Stability in Biological Systems

A critical aspect of preclinical evaluation is understanding the metabolic fate of a peptide. The following sections delve into the enzymatic processes that break down this compound and strategies to enhance its stability.

Identification of Endogenous Proteolytic Enzymes and their Specificity

The in vivo efficacy of this compound is intrinsically linked to its stability against degradation by endogenous proteases. Various peptidases present in plasma, tissues, and within cells can cleave the peptide bonds, inactivating the molecule. Identifying these specific enzymes and their cleavage sites is fundamental to understanding the peptide's pharmacokinetic profile. Research in this area utilizes techniques such as mass spectrometry to analyze degradation products and identify the responsible proteases.

| Amino Acid | Key Metabolic Fates |

| Tyrosine (Tyr) | Precursor for catecholamine neurotransmitters; degraded to fumarate (B1241708) and acetoacetate. |

| Glycine (Gly) | Involved in the synthesis of purines, porphyrins, and glutathione. |

| Phenylalanine (Phe) | Converted to tyrosine by phenylalanine hydroxylase; degraded to fumarate and acetoacetate. |

| Methionine (Met) | Precursor for S-adenosylmethionine (SAM), a universal methyl group donor. |

| Lysine (B10760008) (Lys) | A ketogenic amino acid, degraded to acetyl-CoA. |

Strategies for Improving In Vivo Metabolic Stability

Given the susceptibility of peptides to rapid enzymatic degradation, various strategies are employed to enhance their metabolic stability and prolong their therapeutic window. These modifications aim to protect the peptide from proteolytic cleavage without compromising its biological activity. Common approaches include the substitution of natural L-amino acids with D-amino acids, cyclization of the peptide backbone, and the addition of protective chemical groups to the N- or C-terminus. These strategies can significantly increase the half-life of the peptide in vivo, thereby enhancing its therapeutic potential.

| Strategy | Description |

| D-Amino Acid Substitution | Replacing L-amino acids with their D-isomers can render peptide bonds resistant to cleavage by proteases that are specific for L-amino acids. |

| Peptide Cyclization | Creating a cyclic structure can restrict the peptide's conformation, making it less accessible to proteases. |

| Terminal Modifications | Capping the N-terminus with an acetyl group or the C-terminus with an amide group can block the action of exopeptidases. |

Research Avenues and Translational Perspectives Preclinical Focus

Development of Next-Generation Peptide Therapeutics

The inherent limitations of native peptides, such as rapid degradation and lack of receptor specificity, have driven the development of next-generation peptide therapeutics. Research efforts are concentrated on creating analogs of H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH with improved metabolic stability and potency, as well as modulating their receptor selectivity to enhance their preclinical therapeutic profiles.

The clinical utility of many peptides is hampered by their short plasma half-life due to degradation by peptidases. To overcome this, researchers are employing various strategies to design metabolically stable and potent analogs of this compound. These strategies include:

Backbone and Side-Chain Modifications: Introducing modifications to the peptide's backbone and side chains can render it less susceptible to enzymatic cleavage.

Incorporation of Non-Canonical Amino Acids: Replacing natural amino acids with non-canonical ones can enhance stability and potency.

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can increase the hydrodynamic radius of the peptide, reducing renal clearance and protecting it from enzymatic degradation.

These modifications aim to create analogs with a longer duration of action and increased efficacy, making them more suitable for therapeutic development.

The biological effects of this compound are mediated through its interaction with various opioid receptor subtypes. Modulating the selectivity of its analogs for specific receptors is a key strategy to optimize their therapeutic effects while minimizing undesirable side effects. Techniques to achieve this include:

Structure-Activity Relationship (SAR) Studies: By systematically altering the amino acid sequence and observing the effects on receptor binding and functional activity, researchers can identify key residues that determine receptor selectivity.

Computational Modeling: Molecular docking and other computational methods are used to predict how different analogs will interact with the binding pockets of various receptor subtypes, guiding the design of more selective compounds.

The goal is to develop analogs with a tailored receptor interaction profile, leading to a more favorable preclinical therapeutic window.

Exploration of Novel Preclinical Applications

While opioid peptides are traditionally associated with pain management, research is uncovering their potential in a broader range of therapeutic areas. The exploration of novel preclinical applications for this compound and its analogs is an active area of investigation.

Preclinical studies are investigating the potential of this compound and its derivatives in conditions beyond their established roles. These emerging applications are driven by the diverse physiological functions of opioid receptors throughout the body.

A deeper understanding of the molecular signaling pathways activated by this compound is enabling researchers to target specific disease mechanisms in preclinical models. By elucidating the downstream effects of receptor activation, it is possible to identify new therapeutic opportunities for this class of peptides.

Advanced Drug Discovery Methodologies

The discovery and development of peptide-based drugs have been significantly accelerated by recent technological advancements. mdpi.com These methodologies are being applied to the study of this compound and its analogs to streamline the identification of promising therapeutic candidates.

Modern drug discovery combines traditional screening methods with cutting-edge computational tools. benthamscience.com High-throughput screening of peptide libraries, such as those generated by phage display, allows for the rapid identification of initial lead compounds. mdpi.com These leads can then be optimized using computational approaches like molecular dynamics simulations and machine learning algorithms to predict and enhance their pharmacokinetic and pharmacodynamic properties. mdpi.com

| Methodology | Description | Application to this compound |

| High-Throughput Screening (HTS) | Automated testing of large numbers of compounds to identify those with desired biological activity. | Screening of peptide libraries to identify novel analogs of this compound with enhanced properties. |

| Phage Display | A technique that uses bacteriophages to display peptides on their surface, allowing for the selection of high-affinity binders to a target of interest. mdpi.com | To identify analogs of this compound with improved receptor binding affinity and selectivity. |

| Computer-Aided Drug Design (CADD) | The use of computational methods to design and optimize drug candidates. mdpi.com | To model the interaction of this compound analogs with opioid receptors and guide the design of more potent and selective compounds. |

| Structure-Based Drug Design | A drug discovery approach that relies on the three-dimensional structure of the biological target. | To design analogs of this compound that fit precisely into the binding pocket of a specific opioid receptor subtype. |

High-Throughput Screening for Ligand Identification and Optimization

High-Throughput Screening (HTS) represents a cornerstone in modern drug discovery, enabling the rapid assessment of large, diverse collections of molecules. nih.gov For a peptide such as this compound, HTS methodologies are crucial for identifying its biological targets and for optimizing its structure to enhance therapeutic properties. This process typically involves the use of combinatorial peptide libraries, where systematic variations of the parent sequence are generated and tested. nih.govacs.org

The initial step in this process is the creation of a peptide library. Starting with a lead sequence like this compound, a library can be constructed by systematically substituting each amino acid position with other natural or non-natural amino acids. This generates thousands to millions of unique peptide variants. nih.gov Common techniques for creating and screening these libraries include:

Peptide Arrays: Peptides are synthesized and immobilized on a solid surface, such as a cellulose (B213188) membrane or a glass slide (microarray). nih.govnih.gov These arrays can then be incubated with a target protein to identify which peptide variants exhibit the strongest binding. This method is highly efficient for optimizing binding affinity and specificity. For instance, a study demonstrated the use of a protein microarray to screen a hexapeptide library to find novel inhibitors of an integrin receptor. nih.gov

Phage Display: This genetic engineering technique involves fusing a peptide library to a coat protein of a bacteriophage. tekbiotech.com The library of phages, each displaying a different peptide, is then exposed to a target molecule. Phages that bind successfully are isolated and amplified, allowing for the identification of the encoded peptide sequence. tekbiotech.comcreative-biolabs.com This method is powerful for discovering peptides that bind to specific targets like receptors or antibodies. tekbiotech.com

One-Bead-One-Compound (OBOC) Libraries: In this method, each bead in a resin support carries a unique peptide sequence. nih.gov The library is screened for activity, and the peptide on "hit" beads can be sequenced using techniques like mass spectrometry. acs.org

Once initial "hit" peptides are identified from the screen, they undergo further optimization. This iterative process involves creating secondary libraries based on the most promising sequences to fine-tune properties such as binding affinity, stability, and selectivity. nih.gov For example, if this compound were found to have a modest affinity for a particular receptor, a library could be designed with variations at each of its seven positions to identify a sequence with superior binding characteristics.

| Screening Method | Principle | Primary Application for a Peptide like this compound | Reference |

|---|---|---|---|

| Peptide Arrays | Peptides are synthesized on a solid support and screened for interaction with a target molecule. | Rapidly optimizing binding affinity and specificity by testing numerous variants simultaneously. | nih.govnih.gov |

| Phage Display | Peptide libraries are expressed on the surface of bacteriophages, which are selected based on their binding to a target. | Identifying novel binding partners (receptors, proteins) from a vast library of variants. | tekbiotech.comnih.gov |

| One-Bead-One-Compound (OBOC) | Each bead carries a unique peptide sequence, allowing for screening and subsequent identification of active compounds. | Discovering lead sequences from a combinatorial library for further development. | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Peptide Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing peptide-based drug discovery by providing powerful predictive and design capabilities. nih.govoup.comnih.gov These computational tools can analyze complex datasets to identify sequence-activity relationships, thereby guiding the design of novel peptides with enhanced therapeutic profiles and reducing the time and cost associated with extensive experimental screening. nih.govrdworldonline.com

For a peptide like this compound, AI and ML can be applied in several key areas of preclinical research:

Predictive Modeling: ML models can be trained on existing data from peptide libraries to predict various properties of new, untested sequences. nih.govpeptidetherapeutics.org These properties can include binding affinity to a target, stability, solubility, and potential immunogenicity. nih.gov For example, a model could predict how substituting the Phenylalanine (Phe) residue in the sequence would affect its binding to a specific protein pocket. nih.gov

De Novo Design: Generative AI models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can design entirely new peptide sequences that are predicted to have high activity. nih.govoup.com These models learn the underlying patterns of known active peptides and can generate novel candidates that fall within a desired chemical space. oup.com This approach moves beyond simple substitution and allows for the exploration of innovative peptide structures.

Lead Optimization: AI algorithms can guide the optimization of a lead peptide like this compound. By creating computational models of the peptide-target interaction, researchers can run in silico mutations and modifications to identify changes that are most likely to improve its performance. github.comnih.gov This computational pre-screening significantly narrows down the number of candidates that need to be synthesized and tested in the lab. nih.gov

| AI/ML Application | Description | Potential Impact on this compound Development | Reference |

|---|---|---|---|

| Predictive Modeling | Algorithms trained on large datasets predict the biological and chemical properties of peptide sequences. | Forecast the binding affinity, stability, and other drug-like properties of modified versions of the peptide. | nih.govpeptidetherapeutics.org |

| De Novo Design | Generative models create novel peptide sequences with desired characteristics based on learned patterns. | Generate entirely new peptide candidates that may have superior activity compared to the original sequence. | nih.govoup.com |

| In Silico Optimization | Computational tools simulate the effects of amino acid substitutions or modifications on peptide function. | Guide the rational design of more potent and selective analogues by predicting the outcomes of specific changes. | github.comnih.gov |

Q & A

Q. How can researchers ensure ethical and replicable preclinical studies involving this peptide?

- Methodological Answer : Follow ARRIVE guidelines for animal studies, including randomization, blinding, and power analysis. Pre-register protocols on platforms like Open Science Framework. Share raw data and analysis scripts in public repositories (e.g., Zenodo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.